molecular formula C10H16ClN B6252783 2,3,5,6-tetramethylaniline hydrochloride CAS No. 2728150-16-9

2,3,5,6-tetramethylaniline hydrochloride

Cat. No.: B6252783
CAS No.: 2728150-16-9
M. Wt: 185.7
InChI Key:
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Description

2,3,5,6-tetramethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethylaniline hydrochloride typically involves the alkylation of aniline with methylating agents. One common method is the Friedel-Crafts alkylation, where aniline reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-tetramethylaniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic processes. The compound’s unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-tetramethylaniline hydrochloride is unique due to its four methyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

2728150-16-9

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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